1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2/c1-17(24-2,11-5-3-6-12(18)9-11)10-21-16(23)22-15-13(19)7-4-8-14(15)20/h3-9H,10H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJPDSSXNFIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 3-chlorophenyl-2-methoxypropylamine with 2,6-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Notes
Evidence Constraints : The comparison relies solely on structural and functional group analysis due to the absence of experimental data in the provided source.
Recommendations :
- Consult peer-reviewed journals (e.g., Journal of Medicinal Chemistry) for detailed SAR (Structure-Activity Relationship) studies.
- Explore databases like PubChem or ChEMBL for bioactivity data.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a substituted isocyanate with a functionalized amine precursor. For example:
- Step 1: React 3-chlorophenyl-containing precursors (e.g., 3-chloroaniline derivatives) with methoxypropyl intermediates to form the secondary amine backbone.
- Step 2: Introduce the urea moiety via reaction with 2,6-difluorophenyl isocyanate under anhydrous conditions .
- Optimization: Control temperature (e.g., 80°C in 1,2-dichloroethane) and stoichiometric ratios to maximize yield. Recrystallization in polar solvents (e.g., ethanol/water) enhances purity .
Table 1: Example reaction yields for analogous urea derivatives:
| Substituent Position | Yield (%) | Melting Point (°C) | Source |
|---|---|---|---|
| 3-Chlorophenyl | 92 | 163–164 | |
| 2,6-Difluorophenyl | 70 | 124–125 |
Basic: What spectroscopic and chromatographic methods validate the compound’s structure and purity?
Methodological Answer:
- ¹H/¹⁹F NMR: Confirm substituent positions and hydrogen bonding (e.g., intramolecular H-bonding in the urea moiety) .
- FT-IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How do steric and electronic effects of substituents influence biological activity?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., 3-chlorophenyl) may hinder target binding, while methoxypropyl chains enhance solubility .
- Electronic Effects: Electron-withdrawing groups (e.g., 2,6-difluoro) increase urea’s electrophilicity, promoting enzyme inhibition .
- Case Study: Substituting 3-chlorophenyl with 3,4-dichlorophenyl in analogs reduced kinase inhibition by 40%, highlighting positional sensitivity .
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Variability: Compare enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH, cofactors) .
- Structural Confounders: Use crystallography (e.g., PDB: 4N7W) to validate binding modes and rule out off-target effects .
- Statistical Rigor: Replicate experiments with independent batches and apply ANOVA to assess batch-to-batch variability .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate charge distribution to identify nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., Factor VIIa) using crystal structure data .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: Degrades by <5% at 25°C over 6 months in inert atmospheres .
- Photostability: Protect from UV light; amber vials reduce decomposition by 90% .
- Solution Stability: Use DMSO for long-term storage (-20°C); avoid aqueous buffers >48 hours .
Advanced: How does the compound’s crystallographic data inform formulation strategies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
